![molecular formula C11H14N6O3 B10904878 1-ethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B10904878.png)
1-ethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-nitro-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ETHYL-N~3~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ETHYL-N~3~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of 1-METHYL-1H-PYRAZOL-4-YL METHYL KETONE: This is achieved through the reaction of 1-methyl-1H-pyrazole with an appropriate alkylating agent.
Nitration: The methyl ketone is then nitrated using a nitrating agent such as nitric acid to introduce the nitro group at the 4-position of the pyrazole ring.
Carboxylation: The nitrated product undergoes carboxylation to form the carboxamide group at the 3-position.
Ethylation: Finally, the compound is ethylated to introduce the ethyl group at the 1-position.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-ETHYL-N~3~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Potassium permanganate or chromium trioxide.
Substitution: Halogenating agents like chlorine or bromine.
Major Products
Amino derivatives: Formed by reduction of the nitro group.
Halogenated derivatives: Formed by substitution reactions.
Scientific Research Applications
1-ETHYL-N~3~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and for its biological activities.
Material Science: Used in the development of new materials with specific properties.
Biological Research: Investigated for its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-ETHYL-N~3~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrazole ring can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
1-METHYL-1H-PYRAZOL-4-YL METHYL KETONE: A precursor in the synthesis of the target compound.
4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE: A structurally similar compound with different substituents.
Uniqueness
1-ETHYL-N~3~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethyl and nitro substituents, along with the carboxamide group, make it a versatile compound for various applications.
Properties
Molecular Formula |
C11H14N6O3 |
|---|---|
Molecular Weight |
278.27 g/mol |
IUPAC Name |
1-ethyl-N-[(1-methylpyrazol-4-yl)methyl]-4-nitropyrazole-3-carboxamide |
InChI |
InChI=1S/C11H14N6O3/c1-3-16-7-9(17(19)20)10(14-16)11(18)12-4-8-5-13-15(2)6-8/h5-7H,3-4H2,1-2H3,(H,12,18) |
InChI Key |
CKDIAYLQWGWBEI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)NCC2=CN(N=C2)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-chloro-3-methylphenoxy)methyl]-N-(6-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10904796.png)
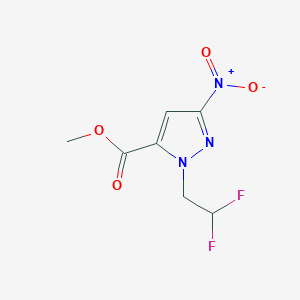
![Methyl [3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetate](/img/structure/B10904809.png)
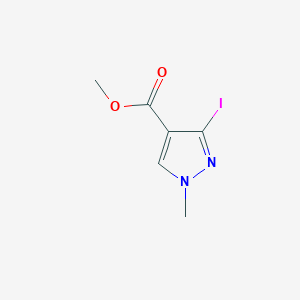
![Methyl 3,6-dicyclopropyl-1-(2-(ethylamino)-2-oxoethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10904839.png)
![1-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}piperidin-4-amine](/img/structure/B10904844.png)
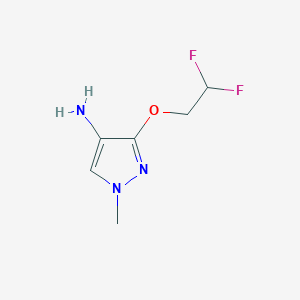
![N-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-4-(morpholin-4-yl)aniline](/img/structure/B10904847.png)
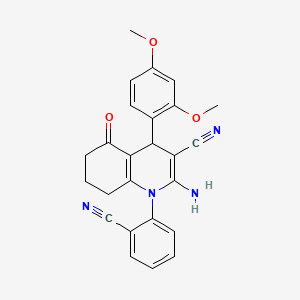
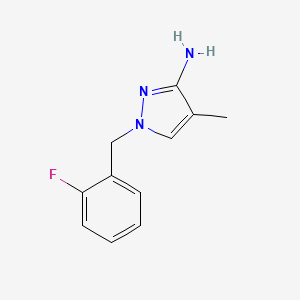
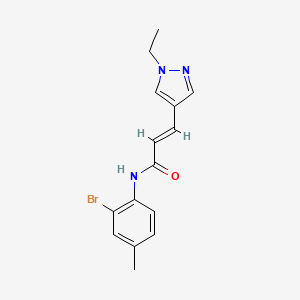
![N'-[(E)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-3-methyl-4-nitrobenzohydrazide](/img/structure/B10904871.png)
![Methyl 6-(furan-2-yl)-3-(p-tolyl)isoxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B10904885.png)
![N-cyclopropyl-2-[3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoyl]hydrazinecarbothioamide](/img/structure/B10904888.png)
